N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 926219-41-2
VCID: VC4040175
InChI: InChI=1S/C13H10F2N2O/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,16H2,(H,17,18)
SMILES: C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)N)F
Molecular Formula: C13H10F2N2O
Molecular Weight: 248.23 g/mol

N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide

CAS No.: 926219-41-2

Cat. No.: VC4040175

Molecular Formula: C13H10F2N2O

Molecular Weight: 248.23 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide - 926219-41-2

Specification

CAS No. 926219-41-2
Molecular Formula C13H10F2N2O
Molecular Weight 248.23 g/mol
IUPAC Name N-(3-amino-4-fluorophenyl)-4-fluorobenzamide
Standard InChI InChI=1S/C13H10F2N2O/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,16H2,(H,17,18)
Standard InChI Key WVWIUTBFJPCXTP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)N)F
Canonical SMILES C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)N)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide consists of two aromatic rings connected by an amide bond. The primary structure features:

  • A 4-fluorobenzoyl group at the acyl position

  • A 3-amino-4-fluorophenyl group as the amine component

The IUPAC name is N-(3-amino-4-fluorophenyl)-4-fluorobenzamide, with the SMILES string C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)N)F. The presence of fluorine atoms at both aromatic rings enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H10F2N2O\text{C}_{13}\text{H}_{10}\text{F}_{2}\text{N}_{2}\text{O}
Molecular Weight248.23 g/mol
CAS Number926219-41-2
XLogP3-AA2.7 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Synthesis and Optimization Strategies

Conventional Synthesis Route

The primary synthesis method involves a nucleophilic acyl substitution reaction between 3-amino-4-fluoroaniline and 4-fluorobenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine).

Representative Procedure:

  • Dissolve 3-amino-4-fluoroaniline (1.0 equiv) in anhydrous dichloromethane.

  • Add 4-fluorobenzoyl chloride (1.1 equiv) dropwise at 0°C under nitrogen.

  • Stir for 4–6 hours at room temperature.

  • Quench with ice water and extract with ethyl acetate.

  • Purify via column chromatography (hexane/ethyl acetate).

Typical yields range from 60–75%, with purity >95% confirmed by HPLC.

Alternative Approaches

A related synthesis for 3-amino-4-fluorobenzamide (CAS 943743-25-7) employs carbodiimide-mediated coupling :

  • React 3-amino-4-fluorobenzoic acid with ammonium chloride

  • Use EDCl/HOBt in DMF at 0–20°C for 12 hours

  • Achieves 61% yield

While this method targets a different benzamide, it demonstrates the applicability of carbodiimide chemistry for synthesizing fluorinated amides under mild conditions .

Physicochemical Characterization

Spectral Data

Although full spectral data for N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide remains unpublished, analogous compounds show characteristic signals:

1H NMR (DMSO-d6, 400 MHz) :

  • δ 7.74 (br s, 1H, NH)

  • δ 7.26 (d, J = 7.8 Hz, 1H, Ar-H)

  • δ 6.97 (m, 2H, Ar-H)

  • δ 5.24 (br s, 2H, NH2)

13C NMR :

  • 167.8 ppm (C=O)

  • 162.3 ppm (C-F, J = 245 Hz)

  • 116–130 ppm (Aromatic carbons)

TargetIC50 (nM)Selectivity Index
EGFR (Wild-type)48 ± 31.0
HER2520 ± 450.09
VEGFR2>10,000<0.005

Data adapted from similar fluorobenzamides .

α-Glucosidase Inhibition

Recent studies on analog 6d (3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide) showed:

  • 78% inhibition at 100 μM

  • Competitive binding mode with Ki = 12.4 μM

This suggests potential for developing N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide derivatives as antidiabetic agents .

ParameterSpecification
Temperature2–8°C
Humidity<40% RH
Light SensitivityAmber glass containers
Shelf Life24 months (unopened)
Quantity (mg)Price (USD)Purity (%)
100237–29095
500890–1,10098
1,0001,400–1,46999

Data reflects 2023–2025 market averages from specialty chemical suppliers.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies

    • Systematic variation of fluorine positions

    • Exploration of electron-withdrawing substituents

  • Formulation Development

    • Nanoencapsulation to enhance bioavailability

    • Prodrug strategies for targeted delivery

  • Toxicological Profiling

    • Acute toxicity studies in rodent models

    • Genotoxicity assessment (Ames test)

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